molecular formula C8H12N2O2 B12823113 Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate CAS No. 701292-63-9

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B12823113
CAS No.: 701292-63-9
M. Wt: 168.19 g/mol
InChI Key: GANOFONOHGNMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of diamines with nitriles under specific conditions. For instance, a common method includes the reaction of diamine with propionitrile at temperatures ranging from 80-110°C, followed by a dehydrogenation step using Raney nickel at 170-200°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylate group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as a curing agent, it facilitates the cross-linking of polymer chains, enhancing the thermal and mechanical properties of the resulting material . In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Uniqueness: Methyl 2-ethyl-4-methyl-1H-imidazole-5-carboxylate is unique due to its combination of substituents, which confer specific chemical reactivity and potential applications that are distinct from its analogs. The presence of both ethyl and methyl groups, along with the carboxylate functionality, allows for versatile chemical modifications and interactions.

Properties

CAS No.

701292-63-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-ethyl-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-4-6-9-5(2)7(10-6)8(11)12-3/h4H2,1-3H3,(H,9,10)

InChI Key

GANOFONOHGNMDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.